4-Iodobutanenitrile
CAS No.: 6727-73-7
Cat. No.: VC3769593
Molecular Formula: C4H6IN
Molecular Weight: 195 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6727-73-7 |
|---|---|
| Molecular Formula | C4H6IN |
| Molecular Weight | 195 g/mol |
| IUPAC Name | 4-iodobutanenitrile |
| Standard InChI | InChI=1S/C4H6IN/c5-3-1-2-4-6/h1-3H2 |
| Standard InChI Key | CWINCVBWHUGBEB-UHFFFAOYSA-N |
| SMILES | C(CC#N)CI |
| Canonical SMILES | C(CC#N)CI |
Introduction
Chemical Structure and Physical Properties
4-Iodobutanenitrile (IUPAC name: 4-iodobutanenitrile) has the molecular formula C₄H₆IN, with the following structural configuration:
The nitrile group (-C≡N) at the first carbon and the iodine atom at the fourth carbon create distinct electronic and steric profiles. The compound’s average mass is 195.003 g/mol, with a monoisotopic mass of 194.9545 g/mol . Despite its straightforward structure, key physical properties such as melting point, boiling point, and density remain unreported in accessible literature, highlighting a need for experimental characterization.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆IN |
| Average Mass | 195.003 g/mol |
| Monoisotopic Mass | 194.9545 g/mol |
| ChemSpider ID | 251789 |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | Not reported |
Synthesis and Production
While explicit synthetic protocols for 4-iodobutanenitrile are scarce in the provided sources, analogous halogenated nitriles suggest plausible routes. A potential method involves nucleophilic displacement of a bromo- or chloro-butanenitrile precursor using sodium iodide (NaI) in a polar aprotic solvent like acetone—a variation of the Finkelstein reaction . For example:
Reactivity and Chemical Transformations
The dual functionality of 4-iodobutanenitrile enables diverse reactivity:
Nucleophilic Substitution
The iodine atom’s susceptibility to nucleophilic attack permits substitutions with groups such as hydroxyl (-OH), amines (-NH₂), or thiols (-SH). For instance, reaction with sodium ethoxide could yield 4-ethoxybutanenitrile, though such transformations remain theoretical without experimental validation .
Nitrile Group Transformations
The nitrile moiety may undergo:
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Hydrolysis to carboxylic acids or amides under acidic or basic conditions.
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Reduction to primary amines using catalysts like Raney nickel.
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Cycloaddition reactions in the presence of azides to form tetrazoles.
Biological Activity and Toxicology
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Acute Toxicity: Nitriles can inhibit cytochrome oxidase, leading to cyanide release upon metabolism.
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Handling: Use in fume hoods with personal protective equipment (PPE) to avoid inhalation or dermal contact.
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Storage: Amber glass containers under inert atmosphere to prevent photodegradation.
Future Research Directions
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Physical Property Characterization: Determination of melting/boiling points, solubility, and stability under varying conditions.
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Synthetic Optimization: Development of high-yield, scalable synthesis protocols.
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Biological Screening: Evaluation of antimicrobial, anticancer, or antiviral potential in cell-based assays.
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Catalytic Applications: Exploration in cross-coupling reactions to synthesize biaryl or heteroaryl compounds.
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